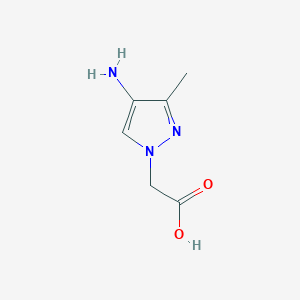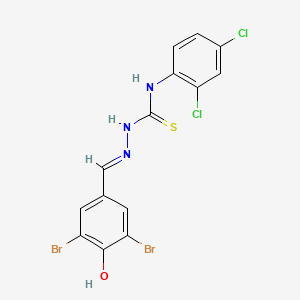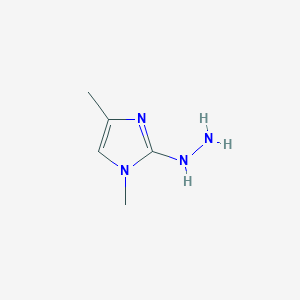![molecular formula C11H16N6O3S B10901869 N-cyclopropyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10901869.png)
N-cyclopropyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a nitro group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Acylation: The acylation of the pyrazole derivative with an appropriate acyl chloride or anhydride leads to the formation of the acetyl group.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Hydrazinecarbothioamide: Finally, the hydrazinecarbothioamide moiety is formed by reacting the intermediate compound with thiosemicarbazide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or related derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinecarbothioamides.
Condensation: Formation of hydrazones.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclopropyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-hydrazinecarbothioamide: Lacks the nitro group, which may affect its biological activity.
N~1~-Cyclopropyl-2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1-hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group and the carbothioamide moiety, which impart specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C11H16N6O3S |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C11H16N6O3S/c1-6-10(17(19)20)7(2)16(15-6)5-9(18)13-14-11(21)12-8-3-4-8/h8H,3-5H2,1-2H3,(H,13,18)(H2,12,14,21) |
InChI Key |
RZKUDKNIVQCUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=S)NC2CC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901787.png)

![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901790.png)
![1-[(4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901796.png)
![5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10901816.png)
![4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10901818.png)
![ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10901825.png)
![N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline](/img/structure/B10901826.png)
![1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B10901829.png)
![3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide](/img/structure/B10901832.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901837.png)

![3-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901850.png)

